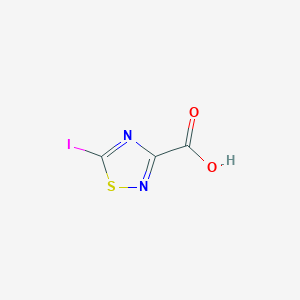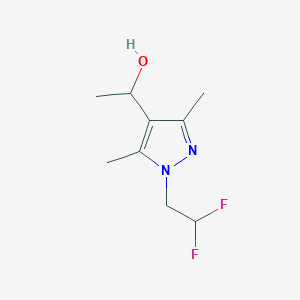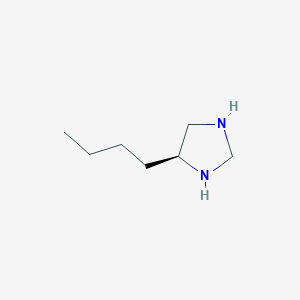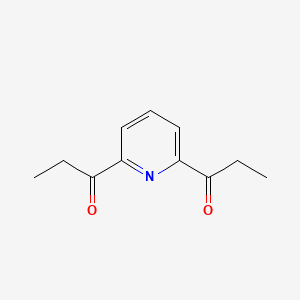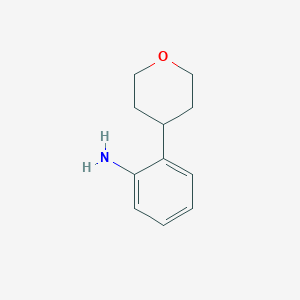
2-(Tetrahydro-2H-pyran-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by the presence of a tetrahydropyran ring attached to an aniline moiety. This compound is notable for its unique structure, which combines the properties of both tetrahydropyran and aniline, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of tetrahydropyran derivatives with aniline under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using lanthanide triflates as catalysts in room temperature ionic liquids, providing high yields of the desired product . The use of silver (I) triflate and copper (I)-Xantphos systems are also common in industrial settings due to their efficiency and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-pyran-4-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran ring but differs in the functional group attached to the ring.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Similar structure with a methoxy group attached to the tetrahydropyran ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromomethyl group instead of an aniline moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of the tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
InChI-Schlüssel |
ILPZNTAHLDGQKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


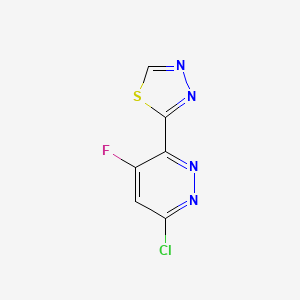
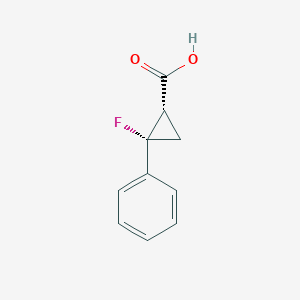
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
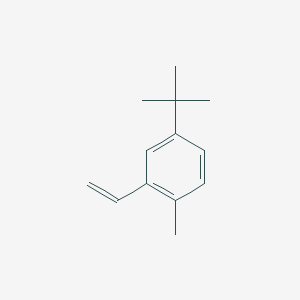
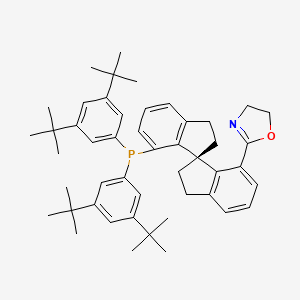
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
